molecular formula C17H17Cl2NO B14386480 2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide CAS No. 88066-52-8

2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide

Cat. No.: B14386480
CAS No.: 88066-52-8
M. Wt: 322.2 g/mol
InChI Key: ZSNZXYKAFZTJSE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide is an organic compound with a complex structure, featuring two chlorophenyl groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide typically involves the reaction of 2-chlorobenzoyl chloride with N-methyl-1-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the acetamide linkage. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

CAS No.

88066-52-8

Molecular Formula

C17H17Cl2NO

Molecular Weight

322.2 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide

InChI

InChI=1S/C17H17Cl2NO/c1-12(13-7-9-15(18)10-8-13)20(2)17(21)11-14-5-3-4-6-16(14)19/h3-10,12H,11H2,1-2H3

InChI Key

ZSNZXYKAFZTJSE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N(C)C(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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